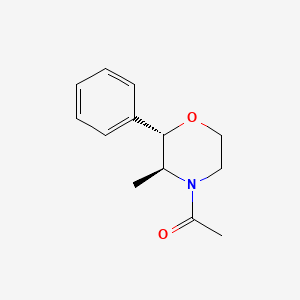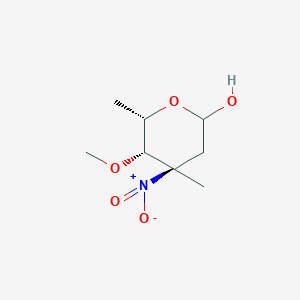
Dictyoquinazol A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dictyoquinazol a belongs to the class of organic compounds known as quinazolines. Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring. Dictyoquinazol a is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, dictyoquinazol a is primarily located in the cytoplasm. Outside of the human body, dictyoquinazol a can be found in mushrooms. This makes dictyoquinazol a a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Properties
Dictyoquinazol A has been identified as a neuroprotective alkaloid, with several studies focusing on its potential applications in treating neurological disorders such as stroke. A concise synthesis of this compound has been achieved, which is crucial for further research and development in this area. The synthesis process utilized a dimerisation–cyclocondensation sequence, exploiting the hidden symmetry of the molecule to achieve a brief and efficient synthesis (Wangsahardja et al., 2016). Additionally, the synthesis and neuroprotective activity of dictyoquinazol A and its analogues were explored using cell-based models of stroke, revealing that some analogues showed superior activity compared to the natural product (Lizarme et al., 2016).
Original Discovery and Isolation
The original isolation of dictyoquinazols A, B, and C from the mushroom Dictyophora indusiata highlighted their unique quinazoline structures, rare in nature. These compounds, including dictyoquinazol A, showed promise in protecting neurons from excitotoxicities induced by glutamate and NMDA in a dose-dependent manner (Lee et al., 2002).
Synthesis of Neuroprotective Derivatives
Further research into dictyoquinazol A involved its total synthesis, along with its derivatives B and C. This synthesis process was crucial for advancing the understanding of these neuroprotective compounds and their potential therapeutic applications (Oh & Song, 2007).
Model Organism Research
Dictyoquinazol A's research applications extend to model organism studies, such as the use of Dictyostelium discoideum. This social amoeba serves as a model for various biomedical research areas, including neuroprotection and drug action mechanisms (Williams et al., 2006). Furthermore, Dictyostelium has been employed as a 3Rs model (replacement, refinement, and reduction) in pharmacogenetic research, providing insights into the cellular mechanisms of action for various compounds, potentially including dictyoquinazol A (Otto et al., 2016).
Eigenschaften
Produktname |
Dictyoquinazol A |
|---|---|
Molekularformel |
C17H16N2O4 |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxyquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O4/c1-22-12-4-6-16(11(7-12)9-20)19-10-18-15-5-3-13(23-2)8-14(15)17(19)21/h3-8,10,20H,9H2,1-2H3 |
InChI-Schlüssel |
SHUSJJZZTZAKPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO |
Kanonische SMILES |
COC1=CC(=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)OC)CO |
Synonyme |
dictyoquinazol A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3S,5R)-1-cyclohexyl-3,6-dihydroxy-5-methyldecan-2-yl]amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1201088.png)

![[5-(7-Bromo-8-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1201091.png)




![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[2-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methoxy]oxane-2-carboxylic acid](/img/structure/B1201101.png)



